REACTION_CXSMILES
|
[CH3:1][C:2]1([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)[O:6][CH2:5][CH2:4][O:3]1.[CH3:13][I:14]>C1(C)C=CC=CC=1>[I-:14].[CH3:13][N+:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:2]2([CH3:1])[O:3][CH2:4][CH2:5][O:6]2)[CH:8]=1 |f:3.4|
|
Name
|
3-l
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
CC1(OCCO1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
272 g
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-necked flask, equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated at 53° (internal temp.) for 32 hours
|
Duration
|
32 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 500 ml of toluene, 500 ml of hexane
|
Type
|
CUSTOM
|
Details
|
dried (r.t., 0.1 mm, const. weight)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[I-].C[N+]1=CC(=CC=C1)C1(OCCO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 286.2 g | |
YIELD: PERCENTYIELD | 99.3% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |